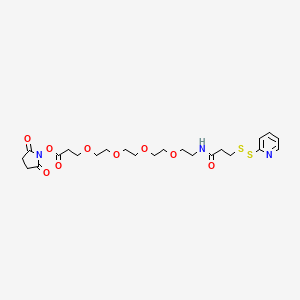

SPDP-PEG4-NHS ester

Description

Evolution of Bioconjugation Strategies in Biomedical Research

Bioconjugation has evolved from simple, often non-specific methods to highly sophisticated and site-specific strategies. Early techniques often resulted in heterogeneous mixtures of conjugates with variable efficacy and immunogenicity. The progression of the field has been marked by the development of reagents that offer greater control over the conjugation process, leading to the creation of well-defined bioconjugates with improved therapeutic and diagnostic properties. This evolution is crucial for applications requiring high precision, such as targeted drug delivery and the construction of sensitive diagnostic assays.

Significance of Heterobifunctional Crosslinkers in Molecular Engineering

Heterobifunctional crosslinkers are reagents that possess two different reactive groups. scbt.comjpsionline.com This dual reactivity is a cornerstone of modern molecular engineering, allowing for a controlled, stepwise conjugation of two different molecules. thermofisher.com For instance, one end of the crosslinker can react with a specific functional group on a protein, and after purification, the other end can be reacted with a second molecule, such as a drug or a fluorescent dye. thermofisher.comcreative-proteomics.com This sequential approach minimizes the formation of unwanted polymers or self-conjugates, which is a common issue with homobifunctional linkers (reagents with two identical reactive groups). jpsionline.comthermofisher.com The ability to selectively link different molecular entities makes heterobifunctional crosslinkers invaluable for creating complex and functional biomaterials for research, diagnostics, and therapeutics. scbt.com

Role of Polyethylene Glycol (PEG) Spacers in Bioconjugate Design

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene oxide units that has become an essential component in the design of advanced bioconjugates. chempep.com When incorporated as a spacer arm in a crosslinker, PEG imparts several beneficial properties. chempep.comthermofisher.com Its high water solubility can increase the solubility of the entire conjugate, which is particularly important when working with hydrophobic molecules. chempep.comrsc.org The flexible nature of the PEG chain can help to maintain the biological activity of the conjugated molecules by providing distance and reducing steric hindrance. chempep.com Furthermore, PEG is known for its biocompatibility and low immunogenicity, creating a "stealth" effect that can reduce recognition by the immune system and prolong the circulation time of therapeutic conjugates in the body. chempep.comnih.gov The length of the PEG spacer can also be precisely controlled to optimize the distance between the conjugated molecules for a specific application. thermofisher.com

Overview of Cleavable Linker Technologies in Advanced Bioconjugates

Cleavable linkers are designed to be stable during circulation in the bloodstream but to break apart under specific physiological conditions, releasing a payload such as a drug at a target site. mdpi.com This controlled-release mechanism is a key feature of many advanced bioconjugates, particularly antibody-drug conjugates (ADCs). mdpi.com There are several types of cleavable linkers, each responsive to a different trigger:

Disulfide Linkers: These are cleaved by reducing agents like glutathione, which is found at much higher concentrations inside cells than in the blood plasma. mdpi.combocsci.com This difference in concentration allows for the selective release of the payload within the target cell.

Acid-Cleavable Linkers: These linkers, such as hydrazones, are stable at the neutral pH of blood (around 7.4) but are hydrolyzed and cleaved in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8) within cells. mdpi.combocsci.comcam.ac.uk

Enzymatically Cleavable Linkers: These often incorporate peptide sequences that are specifically recognized and cleaved by proteases, like cathepsin B, which are overexpressed in some tumor cells. bocsci.com This provides an additional layer of target specificity.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O9S2/c27-19(7-18-36-37-20-3-1-2-8-25-20)24-9-11-32-13-15-34-17-16-33-14-12-31-10-6-23(30)35-26-21(28)4-5-22(26)29/h1-3,8H,4-7,9-18H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVBGVZVUCIFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spdp-peg4-nhs Ester: Advanced Linker Design and Reactivity Profiles

Mechanistic Principles of N-Hydroxysuccinimide (NHS) Ester Reactivity with Primary Amines

The reaction of an NHS ester with a primary amine is a well-established method for forming a stable amide bond in bioconjugation. glenresearch.com Primary amines, found at the N-terminus of proteins and on the side chain of lysine residues, are readily accessible for conjugation on the surface of proteins. thermofisher.com

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct. glenresearch.com

| Functional Group | Reactivity with NHS Ester | Stability of Resulting Bond |

|---|---|---|

| Primary Amines (-NH₂) | High | Stable Amide Bond |

| Sulfhydryls (-SH) | Some reactivity | Unstable Thioester |

| Hydroxyls (-OH) | Some reactivity | Unstable Ester |

| Guanidinium (Arginine) | Observed under certain conditions | - |

Influence of Reaction Buffer Composition on Conjugation Efficiency

The choice of reaction buffer is critical for successful conjugation. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com However, Tris or glycine can be used to quench the reaction at the end of the conjugation process. thermofisher.com Commonly used buffers for NHS ester reactions include phosphate, carbonate/bicarbonate, HEPES, and borate buffers. thermofisher.comthermofisher.com The presence of certain additives can also affect efficiency; for example, high concentrations of glycerol can decrease reaction efficiency. thermofisher.com For water-insoluble NHS esters, a water-miscible organic solvent like DMSO or DMF is required to dissolve the reagent before adding it to the aqueous reaction mixture. glenresearch.comthermofisher.com

Mechanistic Principles of Pyridyldithiol Reactivity with Sulfhydryl Groups

The pyridyldithiol group is a sulfhydryl-reactive moiety that forms a cleavable disulfide bond. axispharm.com This reaction is a disulfide exchange that can occur over a broad pH range, with an optimum between pH 7 and 8. thermofisher.comthermofisher.com

Formation of Disulfide Linkages and Pyridine-2-thione Displacement

The reaction between a pyridyldithiol group and a sulfhydryl group results in the formation of a new disulfide bond and the release of pyridine-2-thione. thermofisher.comkorambiotech.com This displacement reaction is the basis for the conjugation of sulfhydryl-containing molecules. thermofisher.com The resulting disulfide linkage is stable but can be cleaved when desired. fishersci.pt

Monitoring of Sulfhydryl Conjugation by Spectrophotometry

The progress of the conjugation reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. axispharm.comthermofisher.comkorambiotech.com The molar extinction coefficient of pyridine-2-thione at this wavelength is approximately 8.08 x 10³ M⁻¹cm⁻¹. thermofisher.comkorambiotech.com This spectrophotometric method allows for real-time tracking of the reaction kinetics. thermofisher.com

| Byproduct | Maximum Absorbance (Amax) | Application |

|---|---|---|

| Pyridine-2-thione | 343 nm | Monitoring reaction progress |

Cleavage Mechanisms of the Disulfide Bond within SPDP-PEG4-NHS Ester

The disulfide bond formed by the SPDP linker is designed to be cleavable under specific conditions, a crucial feature for applications like drug delivery where the release of a payload is required. axispharm.combocsci.com

The most common method for cleaving the disulfide bond is through the use of reducing agents. axispharm.com Dithiothreitol (DTT) is a frequently used reducing agent that efficiently breaks the disulfide linkage. axispharm.comthermofisher.com The cleavage can be performed under various pH conditions. For instance, using 25 mM DTT at pH 4.5 can cleave the crosslinker's disulfide bond without affecting the native disulfide bonds within a protein. axispharm.com If protecting the native protein disulfides is not a concern, the cleavage can be optimized at a pH between 7 and 9. axispharm.com Other reducing agents like glutathione, which is present in higher concentrations inside cells compared to the bloodstream, can also cleave the disulfide bond, providing a mechanism for intracellular drug release. bocsci.comiris-biotech.de The reducing environment of the endocytic pathway within a cell is also thought to contribute to the cleavage of disulfide linkers. nih.gov

Reductant-Mediated Disulfide Reduction (e.g., Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP))

The disulfide bond in the SPDP moiety is susceptible to cleavage by reducing agents, a property that is fundamental to its application in controlled release systems. This reduction results in the separation of the conjugated molecules. Common laboratory reductants used for this purpose include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). precisepeg.com

The mechanism of reduction involves the nucleophilic attack of the disulfide bond by the reducing agent. In the case of DTT, a thiol-disulfide exchange reaction occurs. The reaction with TCEP, a phosphine-based reductant, is irreversible and proceeds rapidly. nih.gov The choice of reducing agent and reaction conditions can be tailored to achieve specific cleavage outcomes. For instance, crosslinks formed with SPDP reagents can often be cleaved using 25mM DTT at a pH of 4.5, a condition that may leave native protein disulfide bonds intact. precisepeg.combroadpharm.com

The efficiency and specificity of these reducing agents are paramount. While DTT and TCEP are potent reductants, weaker agents like reduced glutathione (GSH) are also effective and represent a more physiologically relevant trigger for disulfide cleavage. nih.gov

| Reducing Agent | Typical Concentration | Optimal pH | Key Characteristics |

|---|---|---|---|

| Dithiothreitol (DTT) | 10-50 mM | ~8.5 for rapid cleavage, 4.5 for selective cleavage | Forms a stable six-membered ring after reducing a disulfide, driving the reaction to completion. Can be used for selective cleavage under specific pH conditions. broadpharm.comsigmaaldrich.com |

| Tris(2-carboxyethyl)phosphine (TCEP) | 10 mM | 7.0 | A strong, odorless, and more stable reducing agent compared to DTT. It is effective over a wider pH range and does not absorb UV light. precisepeg.com |

Intracellular Disulfide Cleavage and Controlled Release Concepts

A key application of the SPDP linker is in the design of drug delivery systems that release their payload within the target cell. This is achieved by exploiting the significant difference in redox potential between the extracellular and intracellular environments. The intracellular environment, particularly the cytosol, has a much higher concentration of reduced glutathione (GSH), a tripeptide that acts as a natural reducing agent. bocsci.comub.edu

The concentration of GSH in the cytosol is typically in the millimolar range (1-10 mM), whereas its concentration in the extracellular space is in the micromolar range. ub.edursc.org This steep gradient ensures that conjugates linked by a disulfide bond remain stable in circulation but are rapidly cleaved upon entering a cell. This glutathione-mediated cleavage releases the conjugated molecule, such as a therapeutic drug, directly at its site of action. bocsci.comrsc.orgnih.gov This strategy of reduction-sensitive release enhances the therapeutic efficacy and can significantly reduce off-target toxicity. bocsci.com

This concept is widely employed in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that targets a specific cancer cell. bocsci.com Upon internalization of the ADC, the high intracellular GSH concentration triggers the cleavage of the disulfide linker, releasing the potent drug inside the tumor cell. bocsci.commit.edu

Impact of the PEG4 Spacer Arm on Conjugate Performance

The polyethylene glycol (PEG) component of the this compound is not merely a spacer but a functional element that critically influences the physicochemical and biological properties of the resulting conjugate.

Mitigation of Immunogenicity and Non-Specific Interactions

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic proteins and other biomolecules. ucl.ac.benih.govcheckrare.com The flexible and hydrophilic PEG chains create a "stealth" shield around the conjugated molecule, masking its epitopes from recognition by the immune system. mdpi.comnih.gov This can lead to a reduction in the formation of anti-drug antibodies and prolong the circulation half-life of the therapeutic. ucl.ac.benih.gov

Furthermore, the PEG spacer helps to minimize non-specific interactions with other proteins and biological surfaces. nih.gov This is due to the high mobility and large exclusion volume of the PEG chain, which sterically hinders unintended binding events.

Influence on Steric Hindrance and Distance Control in Conjugation

The PEG4 spacer arm provides a defined and flexible linker of a specific length (approximately 25.7 angstroms) between the two reactive ends of the crosslinker. fishersci.pt This spatial separation is critical for overcoming steric hindrance that might otherwise prevent the efficient conjugation of bulky molecules. conju-probe.comsigmaaldrich.com The flexibility of the PEG chain allows the reactive groups to orient themselves optimally for reaction.

The defined length of the spacer also allows for precise control over the distance between the conjugated molecules. sigmaaldrich.com This "molecular ruler" aspect is important in applications where the spatial relationship between two components is critical for function, such as in Förster Resonance Energy Transfer (FRET) studies or in the design of complex bi-specific molecules.

Methodologies for Spdp-peg4-nhs Ester-mediated Bioconjugation

General Strategies for Conjugating Biomolecules with SPDP-PEG4-NHS Ester

The use of this compound facilitates the linking of two different biomolecules, a common practice in creating targeted therapies and diagnostic agents. chemimpex.comchemimpex.com The fundamental approach involves a two-step reaction. First, a biomolecule with available primary amines is reacted with the NHS ester end of the this compound. broadpharm.com Following this initial conjugation, the second biomolecule, which contains a sulfhydryl group, is introduced to react with the pyridyldithiol end of the crosslinker. broadpharm.com This sequential process ensures a controlled and specific linkage between the two molecules. thermofisher.com

Sequential Conjugation Approaches for Amine-to-Sulfhydryl Crosslinking

A key strategy for amine-to-sulfhydryl crosslinking with this compound involves a well-defined, sequential two-step process to ensure specific conjugation and minimize unwanted side reactions. thermofisher.com

Step 1: Modification of the Amine-Containing Biomolecule

The first step involves the reaction of the NHS ester end of the this compound with a biomolecule containing primary amine groups (e.g., proteins, antibodies). broadpharm.comthermofisher.com This reaction forms a stable amide bond. creative-biolabs.com The reaction is typically carried out in an amine-free buffer at a pH range of 7 to 8. broadpharm.comthermofisher.com

Step 2: Conjugation to the Sulfhydryl-Containing Biomolecule

After the first biomolecule is modified, it is purified to remove any unreacted crosslinker. thermofisher.com The purified, SPDP-activated biomolecule is then introduced to a second biomolecule that possesses a free sulfhydryl group. broadpharm.com The pyridyldithiol group on the crosslinker reacts with the sulfhydryl group to form a reversible disulfide bond, completing the crosslinking process. fishersci.ptprecisepeg.com This reaction also proceeds optimally at a pH of 7-8. precisepeg.com The formation of the disulfide bond can be monitored by measuring the release of pyridine-2-thione, which absorbs light at 343 nm. broadpharm.comprecisepeg.com

This sequential approach is fundamental for creating specific bioconjugates, such as antibody-drug conjugates (ADCs), where a therapeutic agent is precisely linked to an antibody for targeted delivery. chemimpex.commedchemexpress.com

Optimization of Reaction Conditions for Diverse Biomolecular Targets

Optimizing reaction conditions is critical for successful conjugation with this compound, as the ideal parameters can vary significantly depending on the specific biomolecules involved. precisepeg.com

pH Control: The pH of the reaction buffer is a crucial factor. The reaction of the NHS ester with primary amines is most efficient at a pH between 7 and 8. thermofisher.com Higher pH levels can accelerate the hydrolysis of the NHS ester, reducing the efficiency of the conjugation. thermofisher.comthermofisher.com Similarly, the reaction of the pyridyldithiol group with sulfhydryls is optimal at a pH of 7-8. precisepeg.com For some applications, cleaving the resulting disulfide bond without affecting native protein disulfides can be achieved using a dithiothreitol (DTT) solution at a lower pH of 4.5. broadpharm.comprecisepeg.com

Buffer Composition: The choice of buffer is also important. Buffers containing primary amines, such as Tris or glycine, should be avoided during the NHS ester reaction as they will compete with the target biomolecule. broadpharm.comthermofisher.com Phosphate, carbonate/bicarbonate, or borate buffers are commonly used alternatives. thermofisher.comthermofisher.com The reaction buffer for the sulfhydryl reaction must be free of thiols and disulfide-reducing agents. precisepeg.comthermofisher.com

Molar Ratio: The molar ratio of the crosslinker to the biomolecule needs to be carefully controlled to achieve the desired degree of labeling. A 20-fold molar excess of the PEG NHS Ester solution is often recommended for protein solutions. broadpharm.com The concentration of the biomolecules themselves can also influence the reaction efficiency. broadpharm.com

Table 1: Key Parameters for Optimizing this compound Conjugation

| Parameter | Recommended Condition | Rationale |

| pH (NHS Ester Reaction) | 7 - 8 | Balances reaction rate with NHS ester stability. thermofisher.com |

| pH (Pyridyldithiol Reaction) | 7 - 8 | Optimal for disulfide bond formation. precisepeg.com |

| Buffer (NHS Ester Reaction) | Amine-free (e.g., PBS, Borate) | Prevents competition for the NHS ester. broadpharm.comthermofisher.com |

| Buffer (Pyridyldithiol Reaction) | Thiol-free | Avoids unwanted side reactions. precisepeg.com |

| Molar Excess of Crosslinker | Varies (e.g., 20-fold for proteins) | Controls the degree of labeling. broadpharm.com |

| Solvent for Crosslinker | DMSO or DMF | This compound has limited aqueous solubility. broadpharm.comthermofisher.com |

Advanced Techniques for Protein and Antibody Modification

The versatility of this compound extends to sophisticated methods for modifying proteins and antibodies, which are central to the development of advanced therapeutics and diagnostics. chemimpex.comchemimpex.com These techniques aim to control the site and stoichiometry of conjugation to produce homogeneous and highly functional bioconjugates. medchemexpress.com

Site-Specific vs. Random Conjugation Strategies Utilizing this compound

A critical consideration in protein and antibody modification is whether to employ a site-specific or random conjugation strategy. scholaris.ca

Random Conjugation: This is the more traditional approach where the crosslinker reacts with naturally occurring functional groups on the protein, such as the primary amines on lysine residues. nih.gov While straightforward, this method can result in a heterogeneous mixture of conjugates with varying numbers of linked molecules and different attachment sites. medchemexpress.com This heterogeneity can lead to unpredictable pharmacokinetic profiles and potentially reduced efficacy. nih.gov For instance, if the conjugation occurs within the antigen-binding site of an antibody, its ability to bind to its target could be compromised. nih.gov

Site-Specific Conjugation: This advanced strategy aims to attach the crosslinker to a specific, predetermined site on the protein or antibody. scholaris.ca This can be achieved by introducing a unique reactive group at a desired location through protein engineering, such as engineering cysteine residues at specific sites. nih.gov Site-specific conjugation yields a homogeneous product with a defined drug-to-antibody ratio (DAR), leading to more predictable and consistent biological activity. medchemexpress.com While more complex to implement, site-specific methods often result in conjugates with improved properties, such as higher affinity and lower non-specific binding, compared to their randomly conjugated counterparts. scholaris.ca

Table 2: Comparison of Random vs. Site-Specific Conjugation

| Feature | Random Conjugation | Site-Specific Conjugation |

| Target Residues | Naturally occurring (e.g., Lysine) | Engineered (e.g., Cysteine) |

| Product Homogeneity | Heterogeneous | Homogeneous |

| Drug-to-Antibody Ratio (DAR) | Variable distribution | Defined |

| Predictability of Properties | Low | High |

| Potential for Inactivation | Higher risk | Lower risk |

| Complexity | Lower | Higher |

Purification and Characterization of this compound-Conjugated Proteins

Following the conjugation reaction, purification and thorough characterization of the resulting protein conjugate are essential to ensure its quality and functionality.

Purification: The primary goal of purification is to remove unreacted crosslinker, byproducts such as N-hydroxysuccinimide, and any unconjugated protein. thermofisher.com Size exclusion chromatography (SEC) is a commonly used method for this purpose, as it separates molecules based on their size. google.com Dialysis or gel filtration can also be employed to remove smaller molecules like unreacted crosslinker and reaction byproducts. broadpharm.com

Characterization: A variety of analytical techniques are used to characterize the purified conjugate:

Mass Spectrometry (MS): This powerful technique is used to confirm the molecular weight of the conjugate and to determine the drug-to-antibody ratio (DAR). scholaris.ca In site-specific conjugation, MS can also be used to verify the exact location of the conjugation. scholaris.ca

UV-Vis Spectroscopy: As mentioned earlier, the release of pyridine-2-thione during the sulfhydryl reaction can be quantified by measuring its absorbance at 343 nm, providing a way to monitor the progress of the conjugation. broadpharm.comprecisepeg.com

Chromatography: Techniques like SEC and hydrophobic interaction chromatography (HIC) can be used to assess the purity and homogeneity of the conjugate, as well as to detect any aggregation.

Functional Assays: It is crucial to confirm that the conjugated protein retains its biological activity. For antibodies, this involves assays to measure their antigen-binding affinity, such as biolayer interferometry or cell-binding assays. scholaris.ca

Conjugation to Nucleic Acids and Oligonucleotides

The application of this compound extends beyond proteins to the modification of nucleic acids and oligonucleotides. broadpharm.comcreativepegworks.com This is a growing area of research for applications in diagnostics and therapeutics, such as the development of antibody-oligonucleotide conjugates (AOCs). nih.gov

The general principles of conjugation remain the same. An amine-modified oligonucleotide can be reacted with the NHS ester end of the this compound. broadpharm.com The resulting SPDP-activated oligonucleotide can then be conjugated to a sulfhydryl-containing molecule. Alternatively, a sulfhydryl-modified oligonucleotide could be reacted with a protein that has been activated with this compound.

Strategies for Amine-Modified Oligonucleotide Conjugation

The conjugation of this compound to amine-modified oligonucleotides is a common strategy for introducing a thiol-reactive handle onto the nucleic acid. biochempeg.combroadpharm.com This process leverages the high reactivity of the NHS ester towards primary amines under mild alkaline conditions. thermofisher.comthermofisher.com

The general methodology involves the following key steps:

Oligonucleotide Preparation : An oligonucleotide is synthesized with a primary amine group, typically at the 5' or 3' terminus, often introduced using a C6 amino modifier during solid-phase synthesis. sigmaaldrich.com

Reagent Dissolution : this compound is dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use to prevent hydrolysis of the NHS ester. thermofisher.comsigmaaldrich.com

Conjugation Reaction : The amine-modified oligonucleotide is dissolved in a suitable conjugation buffer, commonly a sodium borate or phosphate buffer at a pH of 7-8.5. thermofisher.comsigmaaldrich.com The this compound solution is then added to the oligonucleotide solution. The reaction proceeds at room temperature for a designated period, typically ranging from 30 minutes to a few hours, during which the NHS ester reacts with the primary amine on the oligonucleotide to form a stable amide bond. thermofisher.comsigmaaldrich.combroadpharm.com

Purification : After the reaction, the resulting oligonucleotide-PEG-SPDP conjugate is purified to remove excess unreacted crosslinker and byproducts. sigmaaldrich.com Common purification methods include size-exclusion chromatography (SEC), ethanol precipitation, or high-performance liquid chromatography (HPLC). sigmaaldrich.combiointron.combocsci.com

The hydrophilic polyethylene glycol (PEG) spacer in the crosslinker enhances the water solubility of the resulting conjugate. broadpharm.comsigmaaldrich.com The pyridyldithiol group on the now-modified oligonucleotide is stable and can be subsequently reacted with a thiol-containing molecule, such as a protein or another biomolecule, to form a disulfide linkage. axispharm.comcreative-biolabs.com This two-step approach allows for the precise assembly of oligonucleotide-protein conjugates and other complex biomaterials. biointron.com

A typical reaction scheme for the conjugation of an amine-modified oligonucleotide with this compound is presented below:

R-NH₂ (Amine-modified Oligonucleotide) + NHS-PEG4-SPDP → R-NH-CO-PEG4-SPDP (Oligonucleotide-PEG-SPDP Conjugate) + NHS

| Parameter | Recommended Condition | Source(s) |

| Oligonucleotide Modification | 5'- or 3'-Amine Modifier (e.g., C6) | sigmaaldrich.com |

| Crosslinker Solvent | Anhydrous DMSO or DMF | thermofisher.comsigmaaldrich.com |

| Conjugation Buffer | Sodium Phosphate, Sodium Borate | thermofisher.comsigmaaldrich.com |

| Reaction pH | 7.0 - 8.5 | thermofisher.comsigmaaldrich.com |

| Reaction Time | 30 - 120 minutes | thermofisher.comsigmaaldrich.com |

| Reaction Temperature | Room Temperature (~25°C) | sigmaaldrich.com |

| Purification Method | HPLC, Size-Exclusion Chromatography, Precipitation | sigmaaldrich.combiointron.combocsci.com |

Assessment of Conjugate Stability and Functional Integrity

Ensuring the stability of the formed conjugate and the functional integrity of the biomolecules involved is a critical step in the bioconjugation workflow. biointron.com Various analytical techniques are employed to characterize the resulting bioconjugates.

Assessment of Conjugate Stability:

The stability of the linkage formed by this compound is a key consideration. The amide bond formed between the NHS ester and the amine is highly stable. cd-bioparticles.net The disulfide bond formed by the SPDP group, however, is designed to be cleavable under reducing conditions. thermofisher.comaxispharm.com

Chromatographic Methods : Techniques like size-exclusion chromatography (SEC) and reverse-phase high-performance liquid chromatography (RP-HPLC) are used to monitor the stability of the conjugate over time and under different storage conditions. biointron.com The appearance of peaks corresponding to the individual unconjugated molecules would indicate instability.

Mass Spectrometry (MS) : Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides precise mass information, confirming the identity and integrity of the conjugate. biointron.com It can detect fragmentation or degradation of the conjugate.

Electrophoresis : Capillary electrophoresis (CE) and polyacrylamide gel electrophoresis (PAGE) can be used to assess the purity and stability of oligonucleotide conjugates. biointron.combocsci.com A shift in migration pattern compared to the unconjugated starting materials confirms successful conjugation, and the absence of breakdown products indicates stability.

Assessment of Functional Integrity:

It is crucial to verify that the conjugated biomolecules retain their intended biological activity. patsnap.com

Oligonucleotide Functionality : For oligonucleotide conjugates, hybridization-based assays are essential to confirm that the oligonucleotide can still bind to its complementary sequence. biointron.com This can be assessed using techniques like fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR).

Protein/Antibody Functionality : If the oligonucleotide is conjugated to an antibody, the antigen-binding affinity must be evaluated. biointron.com Enzyme-linked immunosorbent assays (ELISAs) or SPR can be used to measure the binding kinetics of the antibody-oligonucleotide conjugate to its target antigen.

The following table summarizes common methods for assessing conjugate stability and integrity:

| Assessment Parameter | Analytical Technique | Purpose | Source(s) |

| Conjugate Identity & Purity | LC-MS, MALDI-TOF MS | Confirms molecular weight of the conjugate and identifies impurities. | biointron.com |

| Conjugate Stability | Size-Exclusion Chromatography (SEC), RP-HPLC | Monitors for dissociation or degradation over time. | biointron.com |

| Conjugate Purity & Size | Capillary Electrophoresis (CE), PAGE | Separates conjugate from unreacted components and assesses size. | biointron.combocsci.com |

| Oligonucleotide Functional Integrity | Hybridization Assays (e.g., FRET, SPR) | Verifies the ability of the oligonucleotide to bind its target sequence. | biointron.com |

| Protein/Antibody Functional Integrity | ELISA, SPR | Measures the binding affinity of the antibody to its antigen. | biointron.com |

Surface Functionalization and Biomaterial Integration using this compound

This compound is a valuable tool for the functionalization of surfaces and the fabrication of advanced biomaterials. broadpharm.com Its heterobifunctional structure allows for the covalent attachment of biomolecules to various substrates, including nanoparticles and planar surfaces, and for the crosslinking of polymers to form hydrogels and scaffolds. biosynth.comcreative-biolabs.com

Covalent Attachment to Nanoparticles and Planar Surfaces

The ability to immobilize biomolecules onto solid supports is crucial for applications in diagnostics, biosensing, and targeted drug delivery. chemimpex.comprecisepeg.com this compound facilitates this by providing a linker that can first react with a biomolecule and then attach to a suitably prepared surface.

Nanoparticle Functionalization:

This compound is used to coat nanoparticles (e.g., gold, silver, silica) with biomolecules. creative-biolabs.comresearchgate.netuzh.ch A common strategy involves a two-step process:

Biomolecule Modification : A biomolecule containing a primary amine (e.g., a protein, peptide, or amine-modified oligonucleotide) is first reacted with the NHS ester end of this compound. thermofisher.com

Surface Attachment : The resulting SPDP-activated biomolecule is then reacted with a nanoparticle surface that has been functionalized with thiol groups. researchgate.net The pyridyldithiol group on the biomolecule reacts with the surface thiols to form a stable, yet cleavable, disulfide bond. researchgate.netacs.org

Alternatively, a surface can be amine-functionalized and reacted with the NHS ester first, followed by attachment of a thiol-containing biomolecule. The PEG spacer in the linker helps to reduce non-specific binding of proteins to the nanoparticle surface and improves the colloidal stability of the nanoparticles. sigmaaldrich.com

In a study by Kato et al. (2022), poly-L-lysine (PLL) was conjugated with a PEGylated SPDP crosslinker and then used to coat silver nanoparticles (AgNPs). The disulfide groups in the linker were shown to cleave and form covalent bonds with the silver surface, creating a stable polymer coating. researchgate.netresearchgate.netacs.orgnih.gov

Planar Surface Functionalization:

Similar principles apply to the functionalization of planar surfaces, such as those used in microarrays, biosensors, and cell culture substrates. A surface (e.g., glass, gold, or a polymer) can be modified to present either amine or thiol groups. This compound is then used to covalently link proteins, peptides, or nucleic acids to the surface. This controlled immobilization is essential for creating surfaces with specific biological activities. uzh.ch

| Substrate Type | Surface Functional Group | Biomolecule Functional Group | Linkage Chemistry | Source(s) |

| Gold Nanoparticles/Surfaces | Thiol (-SH) | Amine (-NH₂) on biomolecule reacted with NHS ester | Disulfide bond | uzh.ch |

| Silica Nanoparticles/Surfaces | Amine (-NH₂) | Thiol (-SH) on biomolecule reacted with SPDP group | Amide bond | creative-biolabs.com |

| Silver Nanoparticles | Thiol (-SH) from cleaved SPDP | Amine (-NH₂) on polymer reacted with NHS ester | Disulfide bond | researchgate.netresearchgate.netacs.org |

| Polymer Surfaces | Amine (-NH₂) or Thiol (-SH) | Corresponding reactive group on biomolecule | Amide or Disulfide bond | uzh.ch |

Application in Hydrogel and Biocompatible Scaffold Fabrication

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in tissue engineering, drug delivery, and as cell culture matrices due to their biocompatibility and tunable properties. researchgate.net this compound can be used as a crosslinker in the fabrication of such materials. creative-biolabs.com

The formation of hydrogels using this crosslinker typically involves reacting it with polymers that have complementary functional groups. For example, a polymer backbone functionalized with primary amines can be crosslinked using the NHS ester groups of a molecule like NHS-PEG-NHS. researchgate.net While this compound is heterobifunctional, it can be used to tether specific biomolecules within a hydrogel matrix.

A common approach is to first create a hydrogel scaffold using a primary crosslinker and then use this compound to immobilize growth factors, peptides (such as RGD sequences), or other signaling molecules within the gel. This is achieved by reacting the NHS ester with amine groups on the biomolecule, and then reacting the SPDP group with thiol groups that have been incorporated into the hydrogel polymer network. This allows for the creation of "smart" biomaterials that can present specific biological cues to cells.

The cleavable nature of the disulfide bond introduced by the SPDP group can also be exploited to create degradable hydrogels. axispharm.com These gels can be designed to release encapsulated cells or therapeutic agents in response to a reducing environment, which is relevant in certain physiological and pathological conditions.

Applications of Spdp-peg4-nhs Ester in Biomedical Research

Innovations in Targeted Drug Delivery Systems

The development of targeted drug delivery systems aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and minimizing side effects. SPDP-PEG4-NHS ester plays a crucial role in this field by enabling the precise conjugation of drugs to targeting moieties. creative-biolabs.comchemimpex.com

Antibody-Drug Conjugates (ADCs) Enabled by this compound Linkers

Antibody-drug conjugates (ADCs) are a powerful class of anticancer drugs that utilize monoclonal antibodies to deliver potent cytotoxic agents specifically to tumor cells. bocsci.combocsci.com The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. bocsci.comnih.gov this compound is frequently employed as a cleavable linker in ADC development. medchemexpress.commedchemexpress.com The NHS ester end of the molecule reacts with lysine residues on the antibody, while the SPDP group forms a disulfide bond with a thiol-containing cytotoxic drug. medchemexpress.comthermofisher.com This disulfide bond is relatively stable in the bloodstream but can be cleaved in the reductive environment of a tumor cell, releasing the drug at its target. bocsci.comdovepress.com

The design of cleavable linkers for ADCs is guided by the principle of differential stability. The linker must be stable enough to prevent premature drug release during circulation in the bloodstream, but susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell. bocsci.comnih.gov Disulfide-based linkers, such as those formed by this compound, are designed to be cleaved by the high concentration of reducing agents like glutathione (GSH) present inside cells, particularly in tumor cells. mdpi.comacs.org The intracellular concentration of GSH is significantly higher (millimolar range) than in the extracellular space (micromolar range), providing a selective mechanism for drug release. tandfonline.com The design of these linkers can also incorporate features to modulate their stability and cleavage kinetics. For instance, steric hindrance near the disulfide bond can influence the rate of reduction. tandfonline.com

The use of cleavable linkers like this compound in ADCs can significantly enhance drug efficacy by ensuring that the cytotoxic payload is released in its active form at the target site. bocsci.comdovepress.com This targeted release mechanism increases the concentration of the drug within the tumor cells, leading to greater cell-killing activity. dovepress.com Furthermore, by minimizing the premature release of the drug in circulation, these linkers help to reduce off-target toxicity, where the potent drug could otherwise damage healthy tissues. bocsci.com The stability of the linker in the bloodstream is crucial for minimizing systemic side effects. bocsci.comnih.gov

Design Principles for Cleavable ADC Linkers

Development of Stimuli-Responsive Drug Release Platforms

Beyond ADCs, this compound is instrumental in the creation of various stimuli-responsive drug release platforms. korambiotech.com These systems are designed to release their therapeutic cargo in response to specific biological or externally applied stimuli. The disulfide bond formed by the SPDP group is a key feature for creating redox-responsive systems. dovepress.commdpi.com These platforms can be engineered to release drugs in the highly reductive environment characteristic of tumor tissues, which have elevated levels of glutathione. mdpi.comnih.gov This approach allows for the targeted delivery and controlled release of therapeutics, improving their effectiveness and reducing systemic toxicity. acs.org

Enhancing Bioavailability and Pharmacokinetic Profiles of Therapeutics

The incorporation of a PEG spacer, such as the PEG4 unit in this compound, offers significant advantages in drug delivery. chemimpex.combocsci.com PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. nih.gov The hydrophilic nature of the PEG chain can increase the water solubility of hydrophobic drugs, which is often a major hurdle in their formulation and administration. bocsci.commdpi.com Furthermore, the PEG spacer can create a "stealth" effect, shielding the conjugated therapeutic from the immune system and reducing its clearance rate from the body. nih.gov This leads to a longer circulation half-life and increased bioavailability, meaning more of the drug is available to exert its therapeutic effect over a prolonged period. nih.govcd-bioparticles.net

Advancements in Diagnostic and Imaging Probes

The principles of bioconjugation using this compound are also applied to the development of advanced diagnostic and imaging probes. chemimpex.comkorambiotech.com By linking imaging agents, such as fluorescent dyes or radioisotopes, to targeting molecules like antibodies, researchers can create probes that specifically accumulate in diseased tissues. chemimpex.com This allows for the non-invasive visualization of biological processes and the early detection of diseases. The cleavable nature of the disulfide bond can also be exploited in "activatable" probes, which only become fluorescent or signal-emitting after being cleaved by specific enzymes or reducing agents present at the target site, thereby improving the signal-to-noise ratio and the sensitivity of the imaging technique. dovepress.com

| Feature of this compound | Application in Biomedical Research | Benefit |

| NHS Ester Group | Conjugation to primary amines (e.g., on antibodies, proteins) thermofisher.comcreative-proteomics.com | Forms stable amide bonds for secure attachment of targeting moieties. thermofisher.com |

| SPDP Group | Conjugation to sulfhydryl groups (e.g., on drugs, probes) creative-biolabs.commedchemexpress.com | Forms a disulfide bond that is cleavable under reducing conditions. medchemexpress.com |

| Cleavable Disulfide Bond | Stimuli-responsive drug release in ADCs and other delivery systems bocsci.comdovepress.com | Targeted release of therapeutics in the reductive environment of tumor cells. mdpi.comacs.org |

| PEG4 Spacer | Enhances solubility and biocompatibility broadpharm.comchemimpex.com | Improves pharmacokinetic profiles and reduces immunogenicity of conjugates. bocsci.comnih.gov |

Conjugation of Fluorescent Dyes and Radioactive Isotopes for Medical Imaging

The ability of this compound to link molecules makes it a valuable tool in the development of imaging agents. chemimpex.com Fluorescent dyes and radioactive isotopes can be conjugated to targeting molecules, such as antibodies or peptides, to enable visualization of specific biological processes or tissues within the body.

The NHS ester end of the crosslinker can be reacted with an amine-containing targeting molecule. Subsequently, a fluorescent dye or a chelator for a radioactive isotope, modified to possess a sulfhydryl group, can be attached to the SPDP end of the crosslinker. This creates a stable conjugate that can be used for in vivo imaging. The PEG spacer in this construct helps to improve the solubility and pharmacokinetic properties of the imaging agent. bocsci.comchemimpex.com

| Application Component | Role of this compound | Research Finding |

| Targeting Molecule (e.g., Antibody) | The NHS ester group reacts with primary amines on the antibody. | Enables specific delivery of the imaging agent to the target site. |

| Imaging Moiety (Fluorescent Dye or Radioactive Isotope) | The SPDP group reacts with a sulfhydryl group on the imaging moiety. | Allows for stable attachment of the signal-generating component. |

| PEG4 Spacer | Enhances solubility and biocompatibility of the final conjugate. | Improves the in vivo performance and reduces non-specific binding of the imaging agent. bocsci.comchemimpex.com |

Engineering of Biosensors and Sensing Platforms

This compound plays a crucial role in the fabrication of sensitive and specific biosensors. chemimpex.comaxispharm.com These platforms are designed to detect the presence of specific biomolecules, often with high sensitivity. The crosslinker facilitates the immobilization of biorecognition elements, such as antibodies or aptamers, onto a sensor surface.

For instance, a sensor surface can be functionalized with sulfhydryl groups. This compound can then be used to link an amine-containing biorecognition molecule to this surface. The NHS ester reacts with the biorecognition element, and the SPDP group reacts with the sulfhydryl-modified surface, creating a stable and oriented attachment. This precise orientation can enhance the accessibility of the binding sites on the biorecognition molecule, leading to improved sensor performance. researchgate.net

Applications in Real-Time Monitoring of Biological Processes

The reversible nature of the disulfide bond formed by the SPDP group allows for applications in the real-time monitoring of biological processes that involve changes in the reducing environment. bocsci.comthermofisher.com For example, a fluorescent reporter molecule can be attached to a protein of interest using this compound.

If this protein is internalized into a cellular compartment with a high concentration of reducing agents like glutathione, the disulfide bond will be cleaved, releasing the fluorescent reporter. This release can be detected and quantified, providing a real-time readout of the protein's trafficking and localization within the cell. This strategy is particularly useful for studying processes like endocytosis and intracellular drug delivery.

Contributions to Proteomics and Protein Labeling

This compound has made significant contributions to the field of proteomics, which involves the large-scale study of proteins. chemimpex.comchemimpex.comvwr.com Its ability to specifically and efficiently label proteins has facilitated a deeper understanding of protein function, interactions, and localization within complex biological systems.

Strategies for Protein Labeling and Functionalization with this compound

The primary strategy for protein labeling with this compound involves targeting primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues. thermofisher.comthermofisher.com The NHS ester of the crosslinker reacts with these amines under mild pH conditions (typically pH 7-8) to form a stable amide bond. thermofisher.com

Once the protein is labeled with the SPDP-PEG4 moiety, the pyridyldithiol group is available for reaction with a sulfhydryl-containing molecule. This second molecule could be a fluorescent tag for visualization, a biotin molecule for affinity purification, or another protein for creating protein-protein conjugates. chemimpex.comchemimpex.com This two-step process provides a high degree of control over the labeling and functionalization of proteins. bocsci.comthermofisher.com

| Labeling Step | Reagents | Key Features |

| Step 1: Amine Reaction | Protein with primary amines, this compound | NHS ester forms a stable amide bond with lysine residues or the N-terminus. thermofisher.comthermofisher.com |

| Step 2: Sulfhydryl Reaction | SPDP-labeled protein, Sulfhydryl-containing molecule (e.g., fluorescent dye, biotin) | Pyridyldithiol group forms a cleavable disulfide bond with the sulfhydryl group. sigmaaldrich.comprecisepeg.com |

Facilitating Detection, Quantification, and Analysis in Complex Biological Samples

The use of this compound to label proteins with specific tags greatly facilitates their detection and quantification in complex biological samples like cell lysates or blood serum. thermofisher.com For example, by attaching a biotin tag to a protein of interest, researchers can use avidin- or streptavidin-coated beads to specifically pull down that protein from a mixture.

Furthermore, the release of pyridine-2-thione upon reaction of the SPDP group with a sulfhydryl can be monitored spectrophotometrically at 343 nm. precisepeg.com This provides a method to quantify the extent of the conjugation reaction. The ability to introduce cleavable links also allows for the release of captured proteins for further analysis, such as mass spectrometry.

Protein Interaction Studies Utilizing Crosslinking Reagents

This compound is a powerful tool for studying protein-protein interactions. precisepeg.combiosynth.com By linking two or more proteins that are in close proximity, crosslinkers can "freeze" these interactions, allowing for their identification and characterization.

In a typical experiment, one protein can be modified with this compound to introduce a pyridyldithiol group. This modified protein can then be allowed to interact with its binding partner(s). If the binding partner has an accessible sulfhydryl group, a disulfide crosslink will be formed. Alternatively, the binding partner can be chemically modified to introduce a sulfhydryl group. The resulting crosslinked complex can then be isolated and analyzed to identify the interacting proteins. The cleavable nature of the disulfide bond allows for the separation of the crosslinked proteins for individual analysis. thermofisher.com

Role in Immunotherapy Research

The precision of antibodies to target specific cellular markers has been a cornerstone of immunotherapy. The effectiveness of this targeting can be significantly enhanced by conjugating antibodies to potent therapeutic payloads, such as toxins. This compound plays a pivotal role in this process, offering a defined and cleavable linkage that is essential for the efficacy of the resulting immunoconjugate.

Design and Synthesis of Antibody-Toxin Conjugates for Cancer Immunotherapy

This compound is a heterobifunctional crosslinker designed for the conjugation of molecules containing primary amines and sulfhydryl groups. broadpharm.com Its structure features an N-hydroxysuccinimide (NHS) ester at one end and a pyridyldithiol (SPDP) group at the other, separated by a 4-unit polyethylene glycol (PEG) spacer. bocsci.com The NHS ester reacts with primary amines, such as those found on the lysine residues of antibodies, to form stable amide bonds. broadpharm.com The pyridyldithiol group reacts with sulfhydryl (-SH) groups to form a disulfide bond. broadpharm.com This disulfide bond is cleavable under the reducing conditions found within the intracellular environment. medchemexpress.com

The synthesis of an antibody-toxin conjugate using this compound typically involves a two-step process. First, the antibody is reacted with the NHS ester end of the this compound. In the second step, the toxin, which either naturally possesses or has been modified to contain a free sulfhydryl group, is reacted with the pyridyldithiol-activated antibody to form the final conjugate linked by a disulfide bond. thermofisher.com This strategic design ensures that the potent toxin is securely attached to the antibody as it circulates in the bloodstream and is only released once the conjugate has been internalized by the target cancer cell, thereby minimizing off-target toxicity. chemimpex.com A key advantage of the PEG4 spacer is that it increases the hydrophilicity and solubility of the conjugate, which can help to reduce aggregation and improve pharmacokinetic properties. medchemexpress.combocsci.com

A notable example of a related linker in action is in the development of an antibody-toxin conjugate targeting CD47, a "don't eat me" signal overexpressed on many cancer cells. In one study, an anti-CD47 antibody was conjugated to the bacterial toxin listeriolysin O (LLO) using a crosslinker to enhance the immune system's ability to recognize and destroy tumor cells. google.com While this specific study used a different length PEG chain with azide-alkyne click chemistry, the principle of using a cleavable linker to deliver a payload that modulates immune function is a core concept in the field. google.comgoogle.com The use of this compound would follow a similar principle of stable extracellular linkage and intracellular release.

Modulation of Immune Responses through Conjugate Design

The design of antibody-drug conjugates (ADCs) with linkers like this compound can profoundly modulate the immune response against tumors. google.com By delivering a cytotoxic or immunomodulatory agent directly to the tumor microenvironment, these conjugates can induce immunogenic cell death, a form of apoptosis that triggers an immune response. The release of a toxin following the cleavage of the disulfide bond within the target cell leads to the release of tumor antigens and damage-associated molecular patterns (DAMPs). These signals can activate antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. google.com

Research has shown that immunoconjugates designed with cleavable linkers can effectively elicit APC activation. google.com For instance, a study using a Rituximab immunoconjugate with a cleavable SPDP linker demonstrated the capacity to stimulate human APCs. google.com This activation is a critical step in initiating a robust and durable anti-tumor immune response. Activated APCs can process and present tumor antigens to T-cells, leading to the generation of a tumor-specific adaptive immune response. acs.org

The table below presents findings from a study on antibody-adjuvant conjugates, illustrating how such constructs can activate and differentiate APCs. While not exclusively using the PEG4 variant, the data for SPDP-linked conjugates highlights the potential for this class of linkers in immunotherapy.

| Conjugate/Control | Concentration (µg/mL) | % CD14+ Cells (APC Activation Marker) | % CD11c+ HLA-DR+ (DC Differentiation) |

| Rituximab-SATA-SPDP-Compound 1 | 10 | 60 | 45 |

| Rituximab-SATA-SPDP-Compound 1 | 1 | 55 | 40 |

| Rituximab Alone | 10 | 20 | 15 |

| Compound 1 Alone | 1 | 15 | 10 |

This table is a representative illustration based on data presented in patent literature for SPDP-containing immunoconjugates and serves to demonstrate the principle of APC activation. google.com

Emerging Applications in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in pharmacology, aiming to eliminate disease-causing proteins rather than merely inhibiting them. The technology relies on a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy, and this compound has emerged as a valuable tool in this context.

This compound as a PROTAC Linker

This compound is utilized as a PEG-based PROTAC linker in the synthesis of these chimeric molecules. chemimpex.commedchemexpress.com PROTACs are composed of two distinct ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com The properties of the linker, including its length, flexibility, and chemical composition, are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.com

The this compound serves as a building block for constructing PROTACs. chemimpex.com The NHS ester end allows for the covalent attachment of a ligand for the target protein or the E3 ligase that contains a primary amine. The pyridyldithiol end can be used to attach the other ligand, which would be modified to contain a sulfhydryl group. The cleavable disulfide bond within the SPDP moiety can be advantageous in certain PROTAC designs, potentially allowing for controlled release or activity modulation in the reducing environment of the cell. medchemexpress.com The PEG4 spacer provides increased water solubility and flexibility to the PROTAC molecule, which can be critical for optimizing the formation of the ternary complex and subsequent protein degradation. broadpharm.com

The design of effective PROTACs often requires the screening of a library of linkers with varying lengths and compositions to identify the optimal connection between the two ligands. precisepeg.com The availability of well-defined linkers like this compound facilitates the systematic optimization of PROTAC molecules for enhanced degradation efficiency. precisepeg.com

Exploiting the Ubiquitin-Proteasome System for Targeted Protein Degradation

PROTACs function by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS). medchemexpress.com The UPS is a highly regulated process responsible for the degradation of a wide variety of cellular proteins, thereby controlling their levels and maintaining cellular homeostasis. The process begins with the tagging of a substrate protein with a chain of ubiquitin molecules, a process mediated by a cascade of enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). It is the E3 ligase that provides substrate specificity.

A PROTAC molecule, by simultaneously binding to the target protein and an E3 ligase, effectively brings the two into close proximity. medchemexpress.com This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme associated with the E3 ligase to the target protein. Once the target protein is polyubiquitinated, it is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.

The linker, for which this compound can be a component, plays a crucial role in this process. Its length and flexibility determine the relative orientation of the target protein and the E3 ligase in the ternary complex, which in turn influences the efficiency of ubiquitination and subsequent degradation. medchemexpress.com The successful degradation of a target protein can lead to a therapeutic effect by eliminating a protein that is driving a disease state, such as a cancer-promoting oncoprotein. The use of PROTACs offers a powerful strategy to target proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors. medchemexpress.com

The table below summarizes the key properties of this compound relevant to its application as a PROTAC linker.

| Property | Value/Description | Source(s) |

| Molecular Weight | 559.65 g/mol | precisepeg.com |

| Purity | >90% | precisepeg.com |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Pyridyldithiol (SPDP) | bocsci.com |

| Spacer Arm | 4-unit Polyethylene Glycol (PEG4) | bocsci.com |

| Cleavability | Disulfide bond is cleavable by reducing agents | medchemexpress.com |

| Solubility | Increased water solubility due to PEG spacer | broadpharm.com |

Challenges and Future Directions in Spdp-peg4-nhs Ester Research

Optimizing Conjugation Yield and Product Homogeneity

A significant challenge in using SPDP-PEG4-NHS ester lies in achieving high conjugation yields while maintaining product homogeneity. The NHS ester moiety reacts with primary amines, such as the lysine residues and N-termini of proteins, in a process that is efficient but can be non-specific. thermofisher.comfishersci.pt Since proteins typically have multiple accessible lysine residues, traditional conjugation methods often result in a heterogeneous mixture of products with a varying number of linkers attached at different sites. broadpharm.comnih.gov This heterogeneity can impact the therapeutic efficacy and pharmacokinetic properties of the resulting bioconjugate. ingenieria-analitica.combocsci.com

Future research is directed towards site-specific conjugation techniques to produce more uniform and well-defined bioconjugates. bocsci.com Strategies involving the genetic engineering of proteins to introduce unique reactive sites, such as non-native cysteine residues or peptide tags, allow for precise control over where the linker attaches. bocsci.com This approach can lead to more homogeneous products with improved stability and predictable in-vivo behavior. bocsci.com

Addressing Stability and Storage Considerations for this compound

The stability of the this compound reagent itself is a critical consideration for reproducible and efficient bioconjugation. The compound is sensitive to moisture due to the susceptibility of the NHS ester group to hydrolysis. broadpharm.com This degradation process renders the reagent inactive. broadpharm.com

To mitigate this, the reagent is typically shipped at ambient temperature in sealed packaging with a desiccant and should be stored at -20°C under desiccated conditions upon receipt. thermofisher.combroadpharm.com Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. broadpharm.com Manufacturers recommend that stock solutions not be prepared for long-term storage; instead, the reagent should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use, and any unused solution should be discarded. broadpharm.comthermofisher.com The solid form, when stored at -20°C, can be stable for up to three years, but once in a solvent, its stability decreases significantly to one to six months, depending on the storage temperature (-20°C or -80°C). medchemexpress.com

The table below summarizes the recommended storage conditions for this compound.

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Solid | -20°C | Up to 3 years medchemexpress.com | Must be kept desiccated and protected from moisture. thermofisher.com |

| In Solvent | -20°C | 1 month medchemexpress.com | Prepare fresh; avoid repeated freeze-thaw cycles. medchemexpress.com |

| In Solvent | -80°C | 6 months medchemexpress.com | Aliquot to prevent inactivation from freeze-thaw cycles. medchemexpress.com |

The hydrolysis of the NHS ester is also pH-dependent, with stability decreasing as the pH increases. The half-life of hydrolysis for NHS esters is approximately 4-5 hours at pH 7 and 0°C, but this shortens to just 10 minutes at pH 8.6 and 4°C. thermofisher.comlumiprobe.com This highlights the importance of carefully controlling the pH during conjugation reactions to ensure the reagent remains active. thermofisher.com

Development of Novel Bioconjugation Strategies Utilizing this compound Derivatives

The versatility of the this compound structure lends itself to the development of more advanced bioconjugation strategies. Research is expanding beyond simple amine-to-sulfhydryl coupling to include multi-functional and next-generation linkers. One area of innovation is the incorporation of "click chemistry" functionalities, such as azide or alkyne groups, into the linker's structure. precisepeg.comaxispharm.com These groups allow for highly specific and efficient bioorthogonal reactions, enabling the creation of complex molecular architectures that would be difficult to achieve with traditional methods. precisepeg.comaxispharm.com

For example, derivatives of this compound could be synthesized to include a terminal alkyne. This would allow for a two-step conjugation: first, the NHS ester reacts with a primary amine on a biomolecule, and second, the alkyne group is available for a copper-free click reaction with an azide-modified molecule. This approach provides greater control over the final conjugate structure and has been explored for creating antibody-drug conjugates (ADCs) with precisely controlled drug-to-antibody ratios (DARs). axispharm.com

Another avenue of development is the creation of linkers with different cleavage properties. While the disulfide bond in the SPDP group is reducible, which is advantageous for intracellular drug release, other applications might benefit from non-cleavable linkers or linkers that respond to different stimuli, such as specific enzymes or light. nih.govacs.org Researchers are exploring variations of the this compound to create linkers that offer a range of stability profiles, from permanent to selectively cleavable, to better suit diverse therapeutic and diagnostic applications. axispharm.comacs.org

Translational Research and Clinical Potential of this compound-Based Conjugates

The unique properties of this compound—its heterobifunctional nature, flexible PEG spacer, and cleavable disulfide bond—make it a valuable tool in translational research, particularly in the development of targeted therapies like antibody-drug conjugates (ADCs). chemimpex.comchemimpex.com ADCs are a class of biopharmaceuticals designed to deliver highly potent cytotoxic drugs directly to cancer cells, thereby minimizing systemic toxicity. fujifilm.com

The this compound linker plays a crucial role in this system. The NHS ester end allows for conjugation to the antibody, while the pyridyldithiol end can be used to attach a thiol-containing drug. fishersci.ptbroadpharm.com The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate. chemimpex.comchemimpex.com Crucially, the disulfide bond is relatively stable in the bloodstream but can be cleaved in the reductive environment inside a target cell, releasing the cytotoxic payload where it is most effective.

Integration with Advanced Analytical Techniques for Comprehensive Characterization

The heterogeneity of bioconjugates produced using this compound presents a significant analytical challenge. ingenieria-analitica.com Comprehensive characterization is essential to ensure product quality, consistency, and to understand structure-activity relationships. A combination of advanced analytical techniques is often required.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC), is widely used to separate the desired conjugate from unreacted starting materials and to analyze the distribution of species with different drug-to-antibody ratios (DARs). nih.govresearchgate.net However, due to the poor UV absorbance of the PEG component, detection can be challenging. thermofisher.com

Mass Spectrometry (MS) is an indispensable tool for determining the precise molecular weight of the conjugate and confirming the degree of PEGylation. nih.gov Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry coupled with liquid chromatography (LC/MS) provide high-resolution mass data. ingenieria-analitica.com A novel approach involves the post-column addition of amines, which reduces the charge state of the PEGylated species, simplifying the mass spectra and allowing for more accurate mass determination of heterogeneous samples. acs.org

The table below outlines key analytical techniques and their roles in characterizing this compound conjugates.

| Analytical Technique | Purpose | Key Findings/Applications |

| RP-HPLC | Separation and quantification of conjugate species. | Separates conjugates based on hydrophobicity, which often correlates with the number of attached linkers/drugs. researchgate.net |

| SEC-HPLC | Analysis of aggregation and separation by size. | Detects the presence of high molecular weight aggregates and separates based on hydrodynamic volume. thermofisher.com |

| LC/MS (e.g., Q-TOF) | Accurate mass determination and identification. | Confirms the molecular weight of the conjugate and the heterogeneity of the sample. ingenieria-analitica.comnih.gov Can identify modifications like oxidation. acs.org |

| HILIC | Quantification of hydrolysis byproducts. | Can be used to measure the amount of free N-hydroxysuccinimide (NHS) released during hydrolysis, providing a way to monitor reaction kinetics. d-nb.info |

| Charged Aerosol Detection (CAD) | Quantification of PEG and PEG reagents. | Overcomes the challenge of poor UV absorbance of PEG, allowing for quantification in complex mixtures. thermofisher.com |

Future directions will involve the further integration of these multi-modal analytical approaches to provide a complete picture of the bioconjugate's critical quality attributes. Developing standardized analytical protocols will be crucial for the regulatory approval and clinical translation of therapies based on this compound.

Q & A

Q. What is the recommended protocol for conjugating SPDP-PEG4-NHS ester to amine-containing biomolecules (e.g., proteins, DNA)?

- Methodological Answer : this compound reacts with primary amines (e.g., lysine residues on proteins or amine-modified DNA). Use a 15-fold molar excess of the linker relative to the target molecule in pH 8.0 sodium phosphate buffer. Incubate at 4°C for 2 hours, followed by desalting (e.g., via spin columns) to remove unreacted linker. Reduce the disulfide bond in SPDP using 100 mM TCEP for 1 hour at room temperature to generate a free thiol for downstream conjugation .

Q. How should this compound be stored to maintain stability?

Q. What buffer conditions are optimal for this compound conjugation?

- Methodological Answer : Use non-amine buffers (e.g., 100 mM sodium phosphate, pH 8.0) to avoid competition with the target molecule’s primary amines. Avoid reducing agents (e.g., DTT, β-mercaptoethanol) during the initial conjugation step, as they may prematurely cleave the disulfide bond in SPDP .

Advanced Research Questions

Q. How can researchers optimize the molar ratio of this compound to minimize aggregation or over-labeling?

- Methodological Answer : Conduct titration experiments with molar ratios ranging from 5:1 to 20:1 (linker:target). Analyze conjugation efficiency via SDS-PAGE with Coomassie staining (for proteins) or MALDI-TOF mass spectrometry. Aggregation can be mitigated by introducing a post-conjugation size-exclusion chromatography step .

Q. What strategies prevent disulfide bond reduction during this compound applications in reducing environments?

- Methodological Answer : If the disulfide bond must remain intact (e.g., for controlled release), avoid TCEP or other reducing agents. For applications requiring reduction, add TCEP after the initial conjugation step. Alternatively, use a non-cleavable linker (e.g., PEG4-azide) if disulfide sensitivity is problematic .

Q. How does the PEG4 spacer in this compound influence biomolecule interactions compared to shorter/longer PEG variants?

- Methodological Answer : The PEG4 spacer (∼18.4 Å) balances steric hindrance and flexibility. Shorter PEGs (e.g., PEG2) may reduce solubility, while longer PEGs (e.g., PEG12) increase hydrodynamic radius, affecting cellular uptake. Compare SPDP-PEG4-NHS with SPDP-PEG12-NHS in parallel assays (e.g., flow cytometry for cell-surface labeling) to evaluate spacer-length-dependent effects .

Q. How can conjugation efficiency be quantitatively validated in hydrogel functionalization studies?

- Methodological Answer : After conjugating this compound to hydrogel probes (e.g., DNA), quantify unreacted amines using fluorescamine assays. For hydrogels, measure swelling ratios or conduct FTIR spectroscopy to confirm covalent incorporation. Include a negative control without the linker to assess non-specific binding .

Q. What analytical techniques are recommended for characterizing this compound conjugates?

- Methodological Answer : Use HPLC with a C18 column and UV detection at 280 nm to separate and quantify conjugated vs. free molecules. For proteins, Ellman’s assay can quantify free thiols post-TCEP reduction. NMR (¹H or ¹³C) is ideal for structural validation but requires high-purity samples .

Experimental Design & Reproducibility

Q. How should researchers report this compound usage to ensure reproducibility?

Q. What statistical considerations apply when analyzing this compound-mediated conjugation efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.